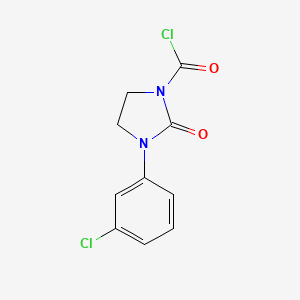
1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, a carbonyl chloride group, and a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- can be achieved through a multistep process involving the formation of the imidazolidine ring followed by the introduction of the carbonyl chloride and 3-chlorophenyl groups. One common method involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidine ring, followed by chlorination to introduce the carbonyl chloride group. The 3-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper catalysts, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in the formation of various substituted imidazolidine derivatives.
Scientific Research Applications
1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The 3-chlorophenyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Imidazolidinecarbonyl chloride, 3-phenyl-2-oxo-: Similar structure but lacks the chlorine substituent on the phenyl ring.
1-Imidazolidinecarbonyl chloride, 3-(4-chlorophenyl)-2-oxo-: Similar structure with the chlorine substituent at the 4-position of the phenyl ring.
1-Imidazolidinecarbonyl chloride, 3-(2-chlorophenyl)-2-oxo-: Similar structure with the chlorine substituent at the 2-position of the phenyl ring.
Uniqueness
1-Imidazolidinecarbonyl chloride, 3-(3-chlorophenyl)-2-oxo- is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to its analogs.
Properties
CAS No. |
62868-28-4 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(6-7)13-4-5-14(9(12)15)10(13)16/h1-3,6H,4-5H2 |
InChI Key |
RAFYJQLOMCWLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC(=CC=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















